molecular formula C9H8F4N2O B2906661 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 897579-49-6

1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2906661
CAS No.: 897579-49-6
M. Wt: 236.17
InChI Key: SPATVDAJJBDVFG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoroethyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The fluorophenyl group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea can be compared with similar compounds such as:

    N-(1,1-Bis-(4-fluorophenyl)-2,2,2-trifluoroethyl)-acetamide: This compound also contains a trifluoroethyl group and fluorophenyl groups, but differs in its acetamide backbone.

    1-(4-fluorophenyl)pentylamine: This compound has a similar trifluoroethyl group but differs in the presence of a pentyl chain and amine group. The uniqueness of this compound lies in its urea backbone, which imparts specific chemical properties and potential biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPATVDAJJBDVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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